N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves the reaction of 3-nitroaniline with 2-chloropyridine in the presence of a base to form the intermediate product. This intermediate is then reacted with piperazine and a suitable carboxylating agent to yield the final compound. The reaction conditions may include solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, would be necessary to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, acyl chlorides.
Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products
Reduction: 3-aminophenyl derivative.
Substitution: Alkylated or acylated piperazine derivatives.
Hydrolysis: Carboxylic acid and amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity, receptor binding, or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-nitrophenyl)piperazine-1-carboxamide
- 4-(pyridin-2-yl)piperazine-1-carboxamide
- N-(4-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide
Uniqueness
N-(3-nitrophenyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is unique due to the presence of both the nitrophenyl and pyridinyl groups, which may confer distinct chemical and biological properties. The combination of these functional groups can lead to unique interactions with molecular targets and potentially novel biological activities.
Properties
IUPAC Name |
N-(3-nitrophenyl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c22-16(18-13-4-3-5-14(12-13)21(23)24)20-10-8-19(9-11-20)15-6-1-2-7-17-15/h1-7,12H,8-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJPYIEHELIFEGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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